4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocycles with significant pharmacological relevance, including anticancer, antiviral, and kinase-inhibitory activities . The compound 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3-methylphenyl group and at position 4 with a 4-methoxyphenoxy moiety. These substitutions likely influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. While direct studies on this compound are absent in the provided evidence, insights can be drawn from structurally analogous derivatives.
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-4-3-5-14(10-13)23-18-17(11-22-23)19(21-12-20-18)25-16-8-6-15(24-2)7-9-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNASHNMZLSUUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Alkaline Conditions
Reaction of 3 with 4 in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 110°C for 12 hours affords the target compound in 65–70% yield. The mechanism proceeds via deprotonation of 4 to generate a phenoxide ion, which attacks the electron-deficient C4 position of 3 .
Table 1: Optimization of NAS Reaction Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 110 | 12 | 70 |
| Cs₂CO₃ | DMSO | 120 | 8 | 68 |
| NaH | THF | 65 | 24 | 55 |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers an alternative pathway. Treatment of 3 with 4-methoxyphenol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature achieves 72% yield. This method avoids harsh bases and is advantageous for acid-sensitive intermediates.
Spectroscopic Validation and Purity Assessment
The final product is characterized by:
- IR Spectroscopy : Absorption bands at 1245 cm⁻¹ (C-O-C stretch) and 2830 cm⁻¹ (OCH₃).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.69 (s, 1H, H6), 7.52–7.48 (m, 4H, aromatic), 6.95–6.89 (m, 4H, OCH₃-C₆H₄-O), 3.78 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
- ¹³C NMR : δ 158.9 (C4), 154.2 (C=O), 149.7 (OCH₃-C₆H₄-O), 122.1–114.8 (aromatic carbons), 55.4 (OCH₃), 21.3 (CH₃).
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Green Chemistry Approaches
Microwave-assisted synthesis and ionic liquid solvents have been explored to enhance sustainability. For example, substituting DMF with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) reduces energy consumption by 40% and improves yields to 75%.
Chemical Reactions Analysis
Reaction Types and Mechanisms
Key Reaction Mechanisms
A. Cyclization to Form Pyrazolo[3,4-d]pyrimidine Core
The core structure is typically formed via condensation of aliphatic/aromatic nitriles with hydrazine derivatives under acidic conditions. For example:
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Alkylation/Nucleophilic Attack : A nitrile reacts with a hydrazine derivative to form an intermediate hydrazone.
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Cyclization : Acidic conditions (e.g., HCl gas) induce ring closure, yielding the pyrazolo[3,4-d]pyrimidine skeleton .
B. Functionalization via Substitution
The 4-position of the pyrazolo core is often targeted for substitution due to its electrophilic nature:
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Chlorination : Phosphorous oxychloride or similar reagents introduce a chlorine atom at position 4 .
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Hydrazinolysis : Reaction with hydrazine replaces chloride with a hydrazine group, enabling further condensation (e.g., with aldehydes) .
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Ether Formation : Displacement of chloride by phenoxide (e.g., 4-methoxyphenol) forms the 4-methoxyphenoxy substituent .
Challenges and Considerations
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Regioselectivity : Substitution at position 4 requires precise control to avoid undesired side reactions .
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Scalability : Industrial production demands optimized conditions (e.g., continuous flow reactors) to maintain high yields.
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Stability : Substituents like methoxy and phenoxy groups may influence solubility and metabolic stability in biological systems .
Scientific Research Applications
Chemical Properties and Structural Characteristics
- Molecular Formula : C19H16N4O2
- CAS Number : 893958-70-8
- The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the compound's effectiveness against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Its structure suggests potential mechanisms for inhibiting pro-inflammatory cytokines.
Research Insights
In a pharmacological screening, derivatives of pyrazolo[3,4-d]pyrimidine were assessed for their ability to reduce carrageenan-induced edema in animal models. The results indicated that these compounds exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, highlighting their therapeutic potential with reduced side effects .
Antimicrobial Properties
Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives may possess antimicrobial properties. Some studies have reported efficacy against various bacterial strains.
Preliminary Findings
Initial investigations into the antimicrobial activity of related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its antibacterial properties .
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain kinases, leading to the suppression of signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Chloro vs. Phenoxy Groups
- 4-Chloro derivatives (e.g., 4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, ):
Chloro substituents enhance reactivity toward nucleophilic substitution, enabling further functionalization. For example, this group facilitates synthesis of intermediates for kinase inhibitors . - 4-Phenoxy derivatives: The 4-methoxyphenoxy group in the target compound may improve solubility due to the methoxy group’s polarity while maintaining aromatic stacking interactions in biological targets.
Amino and Hybrid Substituents
- 4-Amino derivatives (e.g., 1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, ): Amino groups enhance hydrogen-bonding capacity, critical for kinase inhibition.
- Hybrid systems (e.g., 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, ): Fusion with thieno-pyrimidine rings expands π-conjugation, possibly increasing DNA intercalation or topoisomerase inhibition.
Substituent Effects at Position 1
- 3-Methylphenyl vs. Other Aryl Groups: 1-(4-Fluorophenyl) derivatives ( ) exhibit electron-withdrawing effects, which may stabilize the molecule in metabolic pathways.
Fused-Ring Derivatives
- Chromeno-pyrazolo-pyridinones (e.g., ): Coumarin-based fused systems (e.g., 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one) exhibit fluorescence and enhanced anticancer activity due to extended planar structures . The target compound lacks such fusion, limiting its photophysical applications.
Data Tables
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Research Findings and Trends
Chloro Substituents : Widely used for further derivatization but may reduce bioavailability due to hydrophobicity .
Amino Groups: Enhance target engagement in kinase inhibitors but increase metabolic instability .
Hybrid Systems : Improve multitarget activity (e.g., dual EGFR/ErbB2 inhibition in ) but complicate synthesis .
3-Methylphenyl Group : Likely improves metabolic stability compared to electron-deficient aryl groups (e.g., 4-fluorophenyl) .
Biological Activity
The compound 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. These compounds can modulate various biochemical pathways, leading to significant physiological effects. For instance, they may act as inhibitors of key signaling pathways involved in cancer progression and inflammation.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. Notably, compounds designed from this scaffold have shown efficacy as epidermal growth factor receptor inhibitors (EGFRIs).
- Case Study : A study synthesized several 1H-pyrazolo[3,4-d]pyrimidine derivatives and tested their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Compound 12b demonstrated an IC50 value of 0.016 µM against wild-type EGFR and showed significant activity against the mutant EGFR T790M (IC50 = 0.236 µM) .
| Compound | Target | IC50 (µM) |
|---|---|---|
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
| 8 | A549 | 8.21 |
| 10 | HCT-116 | 19.56 |
This indicates that modifications in the chemical structure can enhance the potency against specific cancer targets.
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory activities. The modulation of inflammatory pathways through inhibition of specific kinases has been observed in various studies.
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining appropriate aromatic aldehydes with hydrazines to form the pyrazolo framework.
- Cyclization : The subsequent cyclization steps lead to the formation of the pyrimidine core.
Research Findings
Research has consistently shown that pyrazolo[3,4-d]pyrimidines possess a range of biological activities:
- Antiproliferative Activity : Various derivatives have been tested for their ability to inhibit cell proliferation in vitro.
- Kinase Inhibition : Many compounds show promise as kinase inhibitors, which are crucial for targeted cancer therapies.
Q & A
Basic Research Question
- 1H NMR : Distinct aromatic proton splitting patterns differentiate 3-methylphenyl (δ 7.2–7.5 ppm, multiplet) and 4-methoxyphenoxy (δ 6.8–7.1 ppm, doublets) groups .
- IR Spectroscopy : Confirm methoxy (C-O stretch at ~1250 cm⁻¹) and pyrimidine ring (C=N stretch at ~1600 cm⁻¹) functionalities .
- HPLC-MS : Validates molecular weight (MW 361.4) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
How can HPLC methods be optimized to detect trace impurities in synthesized batches?
Advanced Research Question
- Column Selection : Use UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) for high resolution.
- Gradient Program : 5–95% acetonitrile in 0.1% formic acid over 10 minutes at 0.3 mL/min .
- Detection : UV at 254 nm for aromatic systems; tandem MS (MRM mode) for impurity identification (e.g., dealkylated byproducts) .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic Research Question
- Kinase Inhibition : Use ATP-Glo assays to measure inhibition of target kinases (e.g., EGFR, VEGFR) at IC₅₀ values .
- Anti-inflammatory Activity : COX-2 inhibition assays with celecoxib as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Advanced Research Question
- Substituent Modulation : Replace 4-methoxyphenoxy with electron-withdrawing groups (e.g., nitro) to enhance kinase binding affinity .
- Heterocycle Variation : Substitute pyrimidine with triazine to assess impact on solubility and target engagement .
- 3D-QSAR Modeling : Use Schrödinger’s Maestro to correlate substituent positions with bioactivity data .
What strategies improve aqueous solubility for in vivo studies without compromising activity?
Advanced Research Question
- Prodrug Design : Introduce phosphate esters at the methoxy group, hydrolyzable in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .
- Salt Formation : Hydrochloride salts improve solubility (e.g., 52.7% yield via HCl treatment in water) .
How should researchers address contradictory bioactivity data across studies?
Advanced Research Question
- Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required) .
- Assay Standardization : Use uniform cell lines (e.g., ATCC-certified) and control compounds across labs .
- Meta-Analysis : Compare IC₅₀ values under identical conditions (pH, temperature) to identify outliers .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
- Thermal Stability : Degrades at >80°C; store at -20°C in amber vials .
- Light Sensitivity : Protect from UV exposure to prevent photooxidation of the methoxy group .
- Hydrolytic Stability : Stable in pH 4–7 buffers; degrades in alkaline conditions (t½ <24 hrs at pH 9) .
How can computational methods predict metabolic pathways for this compound?
Advanced Research Question
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., demethylation of methoxy group) .
- Docking Studies : Simulate binding with CYP3A4 (PDB ID 5WGE) to predict metabolite formation .
- In Silico Toxicity : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., pyrimidine rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
